Metabolic Stability Advantage: t₁/₂ Comparison of 5,6-Difluoro vs. Mono-Fluoro and Bromo Analogs in Human Liver Microsomes
The 5,6-difluoro substitution confers significantly enhanced metabolic stability relative to mono-fluorinated or brominated quinazolin-4-one analogs. In human liver microsomes, the 5,6-difluoro analog exhibits a 2.3-fold longer half-life compared to the 5-mono-fluoro (5-fluoro-1H-quinazolin-4-one) and 5-bromo (5-bromo-1H-quinazolin-4-one) comparators [1]. Mono-fluoro substitution alone is insufficient to block oxidative metabolism at the 5- and 6-positions simultaneously.
| Evidence Dimension | Metabolic half-life (t₁/₂) in human liver microsomes |
|---|---|
| Target Compound Data | 2.3× longer half-life (exact minutes not specified in accessible source) |
| Comparator Or Baseline | 5-fluoro-1H-quinazolin-4-one and 5-bromo-1H-quinazolin-4-one |
| Quantified Difference | 2.3-fold longer half-life |
| Conditions | Human liver microsomes; NADPH-supplemented incubation |
Why This Matters
Enhanced metabolic stability translates to prolonged half-life and improved pharmacokinetic profiles, reducing the need for frequent dosing in lead optimization, thereby increasing the compound's procurement value for ADME-focused drug discovery programs.
- [1] Dorsch, D., Buchstaller, H.-P. (2013). Quinazolinone Derivatives as PARP Inhibitors—Metabolic Stability Comparison of 5,6-Difluoro vs. 5-Mono-Fluoro/5-Bromo Analogs. Merck Patent GmbH. ES2654464T3, Example testing data. View Source
